molecular formula C19H17N3O5S2 B3007005 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate CAS No. 896017-43-9

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate

Cat. No. B3007005
CAS RN: 896017-43-9
M. Wt: 431.48
InChI Key: LERBKFZUOAIPTE-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
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Scientific Research Applications

Fungicidal Applications

Research on derivatives of thiadiazoles has shown potential fungicidal activity against diseases like rice sheath blight, a significant threat to rice cultivation. For instance, certain 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) demonstrated higher fungicidal activity, highlighting the importance of structure-activity relationships in designing effective fungicides (Chen, Li, & Han, 2000).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, incorporating oxadiazole and thiadiazole rings, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds, particularly those derivatized to increase lipophilicity, showed potent activity against the tuberculosis pathogen, suggesting their potential as therapeutic agents (Gezginci, Martin, & Franzblau, 1998).

Antibacterial and Anticancer Agents

A novel class of antibacterial agents based on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has been developed. These compounds exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This research underscores the potential of integrating thiadiazole and pyrazolone moieties for developing new antibacterial drugs (Palkar et al., 2017).

Inhibition of Photosynthetic Electron Transport

Pyrazole derivatives have been investigated as potential inhibitors of photosynthetic electron transport, a target for herbicidal activity. Several compounds demonstrated inhibitory properties comparable to commercial herbicides, indicating the utility of these derivatives in agricultural chemistry (Vicentini et al., 2005).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-3-16(24)20-18-21-22-19(29-18)28-10-13-8-14(23)15(9-26-13)27-17(25)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERBKFZUOAIPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate

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